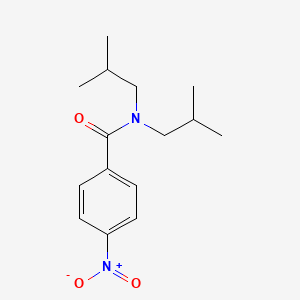

N,N-Diisobutyl-4-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)-4-nitrobenzamide |

InChI |

InChI=1S/C15H22N2O3/c1-11(2)9-16(10-12(3)4)15(18)13-5-7-14(8-6-13)17(19)20/h5-8,11-12H,9-10H2,1-4H3 |

InChI Key |

IFYJJQOERYQZBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diisobutyl 4 Nitrobenzamide

Condensation Reactions in Amide Bond Formation

The formation of an amide bond through the condensation of a carboxylic acid or its derivative with an amine is a fundamental transformation in organic chemistry. For the synthesis of N,N-Diisobutyl-4-nitrobenzamide, this can be approached through several pathways.

Direct Condensation Approaches Utilizing Carboxylic Acids and Amines

The direct condensation of a carboxylic acid with an amine to form an amide is an atom-economical approach. However, it often requires high temperatures to remove the water formed during the reaction, which can lead to side reactions and decomposition of sensitive substrates. Modern methods aim to overcome these limitations through the use of activating agents or specialized reaction conditions.

Recent advancements have demonstrated that direct coupling of carboxylic acids and amines can be achieved under milder conditions. For instance, the use of a water-soluble coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) has been shown to facilitate amide bond formation in aqueous acetonitrile (B52724) at room temperature. rsc.org This method is advantageous as it can tolerate both carboxylate salts and amine salts, which can be beneficial when dealing with substrates that are unstable or volatile in their free forms. rsc.org While a specific example for the synthesis of this compound via this method is not detailed in the literature, the general applicability of this approach suggests its potential for the direct condensation of 4-nitrobenzoic acid with diisobutylamine.

Another innovative approach involves the use of tropylium (B1234903) ion organocatalysis to activate both the carboxylic acid and the amine, promoting their coupling under mild conditions. rsc.org This method has shown high yields and a broad substrate scope, including sterically hindered reactants. rsc.org The catalytic nature of this process makes it an attractive option for sustainable synthesis.

Microflow reactors also offer a promising avenue for the direct amidation of carboxylic acids. nih.gov By precisely controlling reaction times and temperatures, highly reactive intermediates can be generated and utilized effectively, minimizing side reactions. nih.gov For example, the activation of carboxylic acids with triphosgene (B27547) in a microflow system allows for rapid amide bond formation with various amines. nih.gov

Acid Chloride Mediated Condensation with Amine Reagents

A more traditional and highly effective method for the synthesis of N,N-disubstituted amides is the reaction of an acid chloride with an amine. This method, often referred to as the Schotten-Baumann reaction, is typically rapid and high-yielding. In the context of synthesizing this compound, this would involve the reaction of 4-nitrobenzoyl chloride with diisobutylamine.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. google.com The choice of solvent is typically an inert organic solvent like dichloromethane (B109758). This approach has been successfully employed for the synthesis of structurally similar N-alkyl nitrobenzamides. For example, a series of N-alkyl-3,5-dinitrobenzamides were synthesized by reacting 3,5-dinitrobenzoyl chloride with various n-alkylamines in dichloromethane with triethylamine as the base.

A general procedure for this type of synthesis would involve dissolving the amine in a suitable solvent, followed by the addition of the acid chloride. A base is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The workup typically involves washing the reaction mixture with dilute acid and a saturated sodium carbonate solution to remove unreacted starting materials and byproducts. mdpi.com

| Amine | Acid Chloride | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | Not specified | mdpi.com |

| n-decylamine | 3,5-dinitrobenzoyl chloride | Triethylamine | Dichloromethane | Not specified | |

| n-octylamine | 3,5-dinitrobenzoyl chloride | Triethylamine | Dichloromethane | 43% |

Emerging Synthetic Techniques and Reaction Conditions

In the quest for greener and more efficient chemical processes, several emerging synthetic techniques have been explored for amide bond formation. These methods often lead to shorter reaction times, higher yields, and reduced solvent usage.

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has gained recognition as a green chemistry tool that can accelerate a wide range of chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.

While a specific protocol for the ultrasonic-assisted synthesis of this compound has not been reported, the utility of this technique for the synthesis of other benzamides has been demonstrated. For instance, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized in excellent yields with significantly reduced reaction times using ultrasonication. rsc.orgnih.gov In another example, N-acylcyanamides were synthesized from carboxylic acids in minutes at room temperature under ultrasonic irradiation. These examples highlight the potential of ultrasonic irradiation to facilitate the efficient synthesis of this compound.

Mechanochemical Synthesis Pathways

Mechanochemistry, which involves inducing chemical reactions through mechanical force, is an increasingly popular solvent-free synthetic method. Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. This method can lead to highly efficient and environmentally friendly transformations.

The mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. The reaction proceeded to completion in a short time (5 minutes) at room temperature, yielding the desired amide in high yield (89%). This demonstrates the feasibility of using mechanochemistry for the synthesis of this compound from 4-nitrobenzoyl chloride and diisobutylamine.

The general procedure involves placing the reactants in a stainless steel milling jar with stainless steel balls and vibrating the jar at a specific frequency. The solid product is then typically purified by washing with appropriate solvents to remove any unreacted starting materials.

| Amine | Acid Chloride | Milling Frequency | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,2-Diphenylethan-1-amine | 4-nitrobenzoyl chloride | 50 Hz | 5 min | 89% |

Industrial-Scale Preparation Methods and Scalability Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process presents several challenges. For the production of this compound, factors such as cost of starting materials, reaction safety, process efficiency, and environmental impact are of paramount importance.

The acid chloride mediated condensation is a robust reaction that is often amenable to scale-up. However, the use of 4-nitrobenzoyl chloride on an industrial scale requires careful handling due to its corrosive and lachrymatory nature. The management of the hydrogen chloride byproduct also needs to be considered, often through the use of a stoichiometric amount of a base, which then needs to be separated from the product. A patent for the preparation of 4-aminobenzoyl-N-(4-aminobenzoyl) amine describes the use of p-nitrobenzoyl chloride in a process that includes an ammonolysis reaction followed by reduction, highlighting the industrial application of this type of starting material. google.com

Emerging techniques like ultrasonic irradiation and mechanochemistry offer potential advantages for industrial-scale synthesis. Sonochemistry can sometimes be challenging to scale up due to the non-uniform distribution of cavitation energy in large reactors. However, advancements in reactor design are addressing these issues. Mechanochemical synthesis, being solvent-free, is highly attractive from an environmental and cost perspective as it minimizes solvent purchase and disposal costs. The scalability of ball milling is an active area of research, with continuous milling processes being developed for large-scale production.

Ultimately, the choice of synthetic route for the industrial production of this compound would depend on a thorough process optimization and cost-benefit analysis of the various available methodologies.

Strategic Utility as a Synthetic Intermediate in Complex Organic Synthesis

The primary strategic value of this compound in complex organic synthesis stems from the reactivity of its nitro group. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group, which then serves as a versatile handle for a wide array of subsequent chemical modifications. This transformation is a cornerstone of its application as a synthetic intermediate.

The resulting N,N-Diisobutyl-4-aminobenzamide is a key precursor for the synthesis of various biologically active compounds and functional materials. The newly formed amino group can undergo a multitude of reactions, including diazotization followed by coupling to form azo dyes, acylation to generate more complex amides, and alkylation to produce substituted anilines. These transformations pave the way for the construction of intricate molecular frameworks.

A significant application of N,N-disubstituted-4-aminobenzamides, derived from their nitro precursors, is in the development of pharmaceutical agents. For instance, N-substituted aminobenzamide scaffolds have been investigated as potential inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the management of type 2 diabetes. While specific studies detailing the use of the diisobutyl derivative in this context are not prevalent in publicly available literature, the general synthetic strategy is well-established. The core concept involves the reduction of the nitro group to an amine, followed by N-alkylation or N-acylation to introduce pharmacophoric elements that interact with the enzyme's active site.

Furthermore, the amino derivative can be a crucial component in the synthesis of materials with specific optical or electronic properties. The amino group's ability to participate in the formation of conjugated systems, such as in azo dyes, highlights its utility in the materials science domain.

The following table summarizes the key transformations of this compound that underscore its utility as a synthetic intermediate.

| Starting Material | Reagents and Conditions | Product | Significance of Transformation |

| This compound | Reducing agent (e.g., H₂, Pd/C; Fe, NH₄Cl) | N,N-Diisobutyl-4-aminobenzamide | Unveils a reactive amino group for further functionalization. |

| N,N-Diisobutyl-4-aminobenzamide | 1. NaNO₂, HCl2. Coupling agent (e.g., phenol, N,N-dimethylaniline) | Azo dye derivative | Formation of highly conjugated systems for dye applications. |

| N,N-Diisobutyl-4-aminobenzamide | Acyl chloride or anhydride | N-Acyl-N,N-diisobutyl-4-aminobenzamide | Introduction of amide functionalities, often found in bioactive molecules. |

While comprehensive, multi-step syntheses commencing specifically with this compound are not extensively documented in readily accessible scientific literature, the foundational reactions of its functional groups are well-understood and form the basis of its strategic deployment in the design of complex molecules. The diisobutyl groups on the amide nitrogen can influence the solubility and crystallinity of the intermediates, which can be advantageous in certain synthetic contexts. The principles guiding its use are firmly rooted in the established chemistry of nitroaromatic compounds and their corresponding anilines, positioning this compound as a potentially powerful, albeit currently underutilized, intermediate in the synthetic chemist's toolkit.

Comprehensive Spectroscopic and Structural Elucidation of N,n Diisobutyl 4 Nitrobenzamide

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N,N-Diisobutyl-4-nitrobenzamide is characterized by several key absorption bands that confirm its structure. The most significant vibrations are those associated with the carbonyl group, the nitro group, the aromatic ring, and the aliphatic isobutyl chains.

The tertiary amide C=O stretching vibration is one of the most prominent features in the spectrum, typically appearing as a strong band in the region of 1630-1680 cm⁻¹. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring can influence the exact position of this band.

The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration is typically observed as a strong band around 1520-1530 cm⁻¹, while the symmetric stretch appears as a strong band in the 1340-1350 cm⁻¹ region. spectrabase.com

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl groups are observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is typically found in the range of 1100-1250 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Amide C=O | Stretching | 1630 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1350 | Strong |

| Amide C-N | Stretching | 1100 - 1250 | Medium |

| Aromatic C-H | Out-of-plane Bending | 800 - 880 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic and the isobutyl protons. The aromatic region is characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the nitro group are expected to resonate as a doublet around 8.28 ppm, while the two protons ortho to the carbonyl group should appear as a doublet around 7.54 ppm. mdpi.com

The isobutyl groups give rise to three distinct signals. Due to the restricted rotation around the C-N amide bond, the two isobutyl groups may be non-equivalent, leading to more complex signals. However, at room temperature, it is common to observe averaged signals. A doublet corresponding to the twelve methyl protons (CH₃) is expected around 0.8-1.0 ppm. A multiplet for the two methine protons (CH) should appear in the range of 1.8-2.1 ppm. The four methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to show as a doublet around 3.1-3.4 ppm. rsc.orgmdpi.com

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.28 | Doublet (d) | 2H |

| Aromatic H (ortho to C=O) | ~7.54 | Doublet (d) | 2H |

| N-CH₂ (Methylene) | ~3.1 - 3.4 | Doublet (d) | 4H |

| CH (Methine) | ~1.8 - 2.1 | Multiplet (m) | 2H |

| CH₃ (Methyl) | ~0.8 - 1.0 | Doublet (d) | 12H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, signals for the carbonyl carbon, the aromatic carbons, and the isobutyl carbons are expected.

The carbonyl carbon (C=O) typically resonates in the downfield region, around 169 ppm. mdpi.com The aromatic carbons show distinct chemical shifts due to the substitution pattern. The carbon atom bearing the nitro group (C-NO₂) is expected around 148 ppm, while the carbon attached to the carbonyl group (C-C=O) is predicted to be near 143 ppm. The aromatic CH carbons ortho to the nitro group appear around 124 ppm, and those ortho to the carbonyl group are found near 127 ppm. mdpi.com

The carbons of the isobutyl groups are observed in the upfield region. The methylene carbons (N-CH₂) are expected around 50-55 ppm, the methine carbons (CH) around 26-28 ppm, and the methyl carbons (CH₃) at approximately 20 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~169 |

| C-NO₂ (Aromatic) | ~148 |

| C-C=O (Aromatic) | ~143 |

| CH (Aromatic, ortho to C=O) | ~127 |

| CH (Aromatic, ortho to NO₂) | ~124 |

| N-CH₂ (Methylene) | ~50 - 55 |

| CH (Methine) | ~26 - 28 |

| CH₃ (Methyl) | ~20 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would show a clear correlation between the methine proton (CH) and both the methylene (CH₂) and methyl (CH₃) protons of the isobutyl group, confirming the isobutyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would definitively link the proton signals of the aromatic and isobutyl groups to their corresponding carbon signals listed in the tables above. For example, it would show a cross-peak between the proton signal at ~3.2 ppm and the carbon signal at ~53 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the methylene protons (N-CH₂) to the carbonyl carbon (C=O), confirming the amide linkage.

Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon.

Correlations from the methine (CH) and methylene (CH₂) protons of the isobutyl group to each other's carbons, further solidifying the structure of the alkyl chain.

Mass Spectrometric Investigations

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₂₂N₂O₃), the calculated molecular weight is approximately 278.35 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 278 or 279, respectively. mdpi.com

The fragmentation pattern provides significant structural clues. A characteristic and often base peak in the spectrum of 4-nitrobenzoyl derivatives is the 4-nitrobenzoyl cation at m/z 150, formed by the cleavage of the amide bond (C-N bond). Other significant fragments would arise from the loss of the isobutyl groups. Loss of an isobutyl radical (•C₄H₉) would lead to a fragment at m/z 221. The isobutyl cation itself may be observed at m/z 57.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 278 | [M]⁺ (Molecular Ion) | [C₁₅H₂₂N₂O₃]⁺ |

| 221 | [M - C₄H₉]⁺ | [C₁₁H₁₃N₂O₃]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ | [C₇H₄NO₃]⁺ |

| 120 | [C₆H₄CO]⁺ | [C₇H₄O]⁺ |

| 104 | [C₆H₄N]⁺ | [C₆H₄N]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million, ppm), HRMS allows for the unambiguous confirmation of a molecular formula. nih.gov For this compound, with a proposed molecular formula of C₁₅H₂₂N₂O₃, the theoretical exact mass can be calculated and compared against the experimentally determined value.

The analysis is commonly performed using techniques like Electrospray Ionization (ESI), which gently ionizes the molecule, typically by protonation to form the [M+H]⁺ ion or by adduction with sodium to form the [M+Na]⁺ ion. The high resolving power of instruments such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation between ions of very similar nominal mass, providing strong evidence for the assigned molecular formula. nih.govmdpi.com A close match between the measured mass and the calculated mass confirms the elemental composition of this compound.

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact masses for the primary ions of this compound (C₁₅H₂₂N₂O₃) expected in a high-resolution mass spectrum.

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₁₅H₂₂N₂O₃ | 278.16304 |

| Protonated Molecule [M+H]⁺ | C₁₅H₂₃N₂O₃⁺ | 279.17087 |

Fragmentation Pattern Analysis for Structural Connectivity

Tandem mass spectrometry (MS/MS) experiments provide critical information about a molecule's structural framework by analyzing its fragmentation pattern. In these experiments, a specific ion (often the protonated molecular ion, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the elucidation of structural connectivity.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide C-N bond and bonds associated with the diisobutylamino group. Based on established fragmentation mechanisms for similar benzamide (B126) and nitroaromatic compounds, several key fragmentation pathways can be proposed. mdpi.comnih.govresearchgate.net One of the most prominent fragmentation events for benzamides is the cleavage of the C(O)-N bond, which would yield a highly stable 4-nitrobenzoyl cation. mdpi.com Further fragmentation would likely involve the loss of the isobutyl side chains.

Table 2: Proposed Key Fragment Ions of this compound in MS/MS This table outlines the major fragment ions anticipated from the collision-induced dissociation of protonated this compound, along with their proposed structures and theoretical m/z values.

| Proposed Fragment | Structure of Ion | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| 4-Nitrobenzoyl cation | C₇H₄NO₃⁺ | 150.0191 | Cleavage of the amide C-N bond |

| [M+H - C₄H₉]⁺ | C₁₁H₁₄N₂O₃⁺ | 224.1004 | Loss of an isobutyl radical from the nitrogen atom |

| [M+H - C₄H₈]⁺ | C₁₁H₁₅N₂O₃⁺ | 223.1083 | Loss of butene via McLafferty-type rearrangement |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains a prominent chromophore: the 4-nitrobenzoyl system. This system comprises a benzene ring substituted with a powerful electron-withdrawing nitro group (-NO₂) and a carbonyl group (-C=O), which are in conjugation. This extended conjugation significantly influences the electronic transitions. Two main types of transitions are expected for this molecule: high-intensity π→π* transitions associated with the aromatic system and lower-intensity n→π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, as well as the amide nitrogen. libretexts.org The presence of the nitro group, a strong auxochrome and chromophore, is expected to cause a bathochromic (red) shift of the benzene ring's primary absorption bands to longer wavelengths, typically in the 250-300 nm range. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound This table summarizes the anticipated electronic transitions for this compound based on its chromophoric system and data from structurally related compounds.

| Anticipated λmax Range | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~260-290 nm | π→π* | Conjugated 4-nitrobenzoyl system |

Crystallographic Data for this compound Not Publicly Available

A thorough investigation into the crystallographic properties of the chemical compound This compound has revealed a lack of publicly available single-crystal X-ray diffraction data. Despite extensive searches of chemical databases and scientific literature, no specific studies detailing the precise three-dimensional structure of this molecule could be located.

The generation of a detailed analysis as requested, covering molecular geometry, intermolecular interactions, and crystal packing architecture, is entirely contingent on the availability of experimental crystallographic data. This foundational data, typically obtained through single-crystal X-ray diffraction, provides the exact coordinates of atoms within the crystal lattice, from which all other geometric and interaction parameters are derived.

Information on related compounds, such as N,N-diethyl-4-nitrobenzamide or other benzamide derivatives, exists but cannot be used to accurately describe this compound due to the significant influence of the diisobutyl groups on the molecule's conformation and crystal packing.

Without access to a published crystal structure or a corresponding entry in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC), it is not possible to provide the scientifically accurate content requested for the following sections:

Crystallographic Investigations of N,n Diisobutyl 4 Nitrobenzamide

Analysis of Intermolecular Interactions and Crystal Packing Architecture

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Therefore, the creation of the specified article with the required data tables and detailed research findings cannot be fulfilled at this time.

Computational Chemistry Approaches for N,n Diisobutyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. For N,N-Diisobutyl-4-nitrobenzamide, DFT calculations can elucidate several key properties.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. irjweb.com This process identifies the lowest energy conformation of the molecule, providing a foundational understanding of its shape and steric properties.

Interactive Data Table: Typical Calculated Bond Lengths in Related Nitrobenzamide Structures

| Bond | Expected Bond Length (Å) |

| C-N (nitro) | 1.47 - 1.48 |

| N-O (nitro) | 1.22 - 1.23 |

| C=O (amide) | 1.21 - 1.22 |

| C-N (amide) | 1.36 - 1.37 |

| C-C (aromatic) | 1.39 - 1.40 |

Note: These are representative values from DFT calculations on similar molecules and may not exactly match those of this compound.

Exploration of the energetic landscape can also reveal the presence of different conformers, arising from the rotation around single bonds, such as the C-N bond of the amide group and the C-C bonds of the isobutyl groups. By calculating the relative energies of these conformers, it is possible to understand the flexibility of the molecule and the barriers to internal rotation.

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of this compound. These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations. scirp.org

The following table provides a hypothetical assignment of key vibrational modes for this compound based on known frequency ranges for its functional groups. muthayammal.inscirp.org

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | - | Amide (tertiary) |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (aliphatic) | 3000 - 2850 | Isobutyl Groups |

| C=O Stretch | 1680 - 1630 | Amide |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Nitro Group |

| C-C Stretch (aromatic) | 1600 - 1450 | Aromatic Ring |

| NO₂ Symmetric Stretch | 1370 - 1330 | Nitro Group |

| C-N Stretch (amide) | 1300 - 1200 | Amide |

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions. DFT calculations provide access to the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group, indicating that this group is the primary site for nucleophilic attack or reduction.

Interactive Data Table: Conceptual Electronic Properties from DFT

| Property | Significance |

| EHOMO | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution on the surface of the molecule. rsc.org For this compound, the MEP would be expected to show a region of negative potential (typically colored red or orange) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and providing insights into its flexibility and stability in different environments (e.g., in a solvent or interacting with a biological target). researchgate.net

For this compound, MD simulations could be used to:

Sample the different conformations adopted by the flexible isobutyl groups.

Study the dynamics of the amide bond rotation.

Investigate the stability of the molecule in an aqueous environment, providing information on its solubility and aggregation properties.

Simulate the interaction of the molecule with a protein target, which is a crucial step in drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies in Medicinal Chemistry Research

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern medicinal chemistry and are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

In the context of this compound, a QSAR study would involve synthesizing a series of analogues with variations in their substituents. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed using calculated molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature and are often derived from computational methods like DFT. For nitrobenzene (B124822) derivatives, descriptors related to the properties of the nitro group have been shown to be important in toxicity models. dergipark.org.tr

Interpretation of Discrepancies between Computational and Experimental Data, including Crystal Packing Effects

While computational methods are powerful, it is important to recognize that they are approximations of reality. Discrepancies can arise between calculated and experimental data for a variety of reasons. One of the most significant factors for solid-state properties is the effect of crystal packing. nih.gov

In the gas phase, which is what most DFT calculations model by default, a molecule is isolated. However, in the solid state, the molecule is surrounded by other molecules in a crystal lattice. The intermolecular forces present in the crystal, such as hydrogen bonds and van der Waals interactions, can influence the conformation of the molecule, leading to differences in bond lengths and angles compared to the calculated gas-phase geometry.

For this compound, the presence of the polar nitro and amide groups could lead to significant intermolecular interactions in the solid state. Therefore, a comparison of the calculated gas-phase structure with an experimentally determined crystal structure would need to take these crystal packing effects into account. Advanced computational methods can model the solid state, but these are more computationally intensive.

Chemical Transformations and Reaction Mechanism Studies of N,n Diisobutyl 4 Nitrobenzamide

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to specific transformations.

Reduction Reactions to Amine Functionality

The conversion of the aromatic nitro group in N,N-Diisobutyl-4-nitrobenzamide to an amine functionality, yielding N,N-Diisobutyl-4-aminobenzamide, is a cornerstone transformation in its chemistry. This reduction can be accomplished through various synthetic methodologies, primarily catalytic hydrogenation or the use of metallic reagents in acidic media. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for this transformation. commonorganicchemistry.com These reactions are typically carried out under an atmosphere of hydrogen gas. Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can also effectively reduce the nitro group. masterorganicchemistry.com Tin(II) chloride (SnCl2) offers a milder alternative for achieving this reduction. commonorganicchemistry.com While lithium aluminum hydride (LiAlH4) is a potent reducing agent, it is generally unsuitable for reducing aromatic nitro compounds to amines, as it tends to produce azo compounds. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂/Pd/C | Methanol or Ethanol solvent, room temp. | Amine | Highly efficient; may also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Ethanol solvent, room temp. | Amine | Useful when avoiding dehalogenation on other parts of a molecule. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Aqueous or alcoholic solvent, heat | Amine | A classic, cost-effective method. commonorganicchemistry.com |

| SnCl₂ | Ethanol or Ethyl Acetate solvent, heat | Amine | A mild method compatible with many functional groups. commonorganicchemistry.comreddit.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The electron-withdrawing group stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. chemistrysteps.com

In the case of this compound, the nitro group is a powerful activating group for SNAr. However, the molecule itself lacks a conventional leaving group (like a halide) on the aromatic ring. Therefore, this compound is not expected to undergo SNAr reactions under typical conditions.

For such a reaction to occur, a derivative, such as 2-halo-N,N-diisobutyl-4-nitrobenzamide, would be required. In that hypothetical scenario, a nucleophile would attack the carbon bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex, with the negative charge delocalized onto the nitro group. Subsequent elimination of the halide ion would restore aromaticity and yield the substituted product. libretexts.org The rate of these reactions is highly dependent on the leaving group, with fluoride (B91410) being the most reactive (F > Cl > Br > I), which is opposite to the trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. nih.gov

Reactivity of the Amide Linkage

The amide bond in this compound is generally stable, a characteristic feature of tertiary amides. arkat-usa.org However, it can undergo cleavage, typically through hydrolysis, under forcing conditions.

Amide hydrolysis involves the cleavage of the C-N bond and can be catalyzed by either acid or base. researchgate.net

Acid-catalyzed hydrolysis: This process typically requires heating in the presence of strong mineral acids. The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This leads to a tetrahedral intermediate which then collapses to form the corresponding carboxylic acid (4-nitrobenzoic acid) and the secondary amine (diisobutylamine).

Base-catalyzed hydrolysis: This requires heating with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the diisobutylamide anion, which is a poor leaving group, is the difficult step and requires vigorous conditions. arkat-usa.orgresearchgate.net

Tertiary amides are known to be significantly more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl group and the lack of an N-H proton to facilitate certain mechanistic pathways. arkat-usa.org Studies on related N-methyl-N-nitrobenzamides have shown that hydrolysis proceeds exclusively via cleavage of the amide C-N bond.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms provides insight into the factors controlling the reactivity and product formation of this compound.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of the reactions of this compound are dictated by the stability of intermediates and transition states.

In nitro group reduction , the specific mechanism depends on the reagent used. For catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. In metal/acid reductions, the process involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in between.

For amide hydrolysis , kinetic studies of related N-substituted nitrobenzamides in sulfuric acid have revealed complex behavior. rsc.org For N-methyl-N-nitrobenzamides, the reaction can proceed through both a non-catalyzed and an acid-catalyzed pathway depending on the acid concentration. At lower acidities, a non-catalyzed pathway involving rearrangement may occur, while at higher acidities, an A-1 type mechanism involving protonation and rate-limiting C-N bond cleavage to form a benzoyl cation becomes dominant. The stability of this cation is crucial and is influenced by substituents on the aromatic ring. The electron-withdrawing nitro group would destabilize such a cation, making the hydrolysis of this compound more difficult compared to an unsubstituted analogue.

In hypothetical SNAr reactions , the rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The reaction is favored by electron-withdrawing groups that stabilize the anionic intermediate. masterorganicchemistry.com The kinetics are often second-order, first-order in the aryl halide and first-order in the nucleophile. nih.gov The free energy of activation is influenced by the stability of this intermediate, with negative entropies of activation being common, reflecting the ordering of the system as two molecules combine to form the complex. nih.gov

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis and reaction coordinate mapping are powerful tools for visualizing and understanding the energetic landscape of a chemical reaction. hw.ac.uknih.gov A reaction coordinate is a collective variable that quantifies the progress of a reaction from reactants to products. nih.gov

For the hydrolysis of the amide linkage in this compound, the reaction coordinate would map the energy changes as the nucleophile (water or hydroxide) approaches the carbonyl carbon, forming the tetrahedral intermediate (a high-energy state), and then as the C-N bond breaks to form the final products. The highest point on this coordinate would represent the transition state. Computational studies on the decomposition of related amides often propose cyclic transition states, for example, a six-membered transition state involving the transfer of a proton. nih.gov

Synthesis and Functional Characterization of N,n Diisobutyl 4 Nitrobenzamide Derivatives and Analogues

Systematic Structural Modifications on the Amide Nitrogen

The synthesis of N,N-dialkyl-4-nitrobenzamide derivatives is typically achieved by reacting 4-nitrobenzoyl chloride with a corresponding secondary amine in the presence of a base like triethylamine (B128534). This straightforward method allows for the systematic variation of substituents on the amide nitrogen, enabling a detailed investigation of their effects.

Variation of Alkyl Substituents (e.g., N,N-Diethyl, N,N-Diisopropyl, N,N-Dibutyl)

The nature of the alkyl groups attached to the amide nitrogen plays a crucial role in determining the molecule's properties. Research has shown that varying the alkyl substituents from smaller groups like ethyl to bulkier groups like isopropyl and butyl can significantly impact the compound's reactivity and biological activity. For instance, studies on N-alkyl nitrobenzamides have revealed that derivatives with intermediate lipophilicity, often achieved with alkyl chains of six to ten carbons, exhibit optimal antimycobacterial activity. mdpi.com

| Alkyl Substituent | Compound Name |

| Diethyl | N,N-Diethyl-4-nitrobenzamide |

| Diisopropyl | N,N-Diisopropyl-4-nitrobenzamide |

| Dibutyl | N,N-Dibutyl-4-nitrobenzamide |

Impact of Steric Hindrance on Reactivity and Structure

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is a key factor influenced by the size of the N-alkyl substituents. In N,N-dialkylbenzamides, increased steric hindrance from bulky alkyl groups, particularly those branched at the α- or β-carbon, can prevent certain reactions like cyclization and facilitate others. nih.govresearchgate.net This steric effect can lead to unique molecular conformations and influence the compound's ability to interact with biological targets. For example, in some N-alkyl arylsulfonamides, significant steric hindrance is essential to promote a desired rearrangement over competing reactions. nih.govresearchgate.net The size of the migrating group also plays a role; for instance, a tert-butyl group can lead to a clean rearrangement even with a smaller N-alkyl substituent like methyl. nih.govresearchgate.net

Aromatic Ring Substituent Effects

Modifications to the aromatic ring, particularly the position of the nitro group and the introduction of other functional groups, have profound effects on the electronic properties and reactivity of the benzamide (B126) core.

Influence of Other Functional Groups (e.g., Halogens) on Electronic Properties and Reactivity

The introduction of other functional groups, such as halogens, onto the aromatic ring further modulates the electronic landscape of the molecule. Halogens are electron-withdrawing and can influence the reactivity of the compound. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been reported, with some compounds showing potent inhibitory activity against α-glucosidase and α-amylase. nih.gov The electronic effects of halogens on nitrobenzene (B124822) derivatives have been studied, indicating that the interaction between a halogen and a nitro group in adjacent positions can lead to particular electronic properties. nih.gov

Biological Activity Investigations in vitro (Research Context)

Derivatives of N,N-Diisobutyl-4-nitrobenzamide have been the subject of various in vitro biological investigations to explore their therapeutic potential. A significant area of research has been their antimicrobial activity. For instance, a series of N-alkyl nitrobenzamides have shown promising antitubercular activities, with some derivatives exhibiting activity comparable to the frontline drug isoniazid (B1672263) in an ex vivo macrophage infection model. mdpi.com The proposed mechanism of action for these compounds is the inhibition of the essential Mycobacterium tuberculosis enzyme DprE1. mdpi.com

Furthermore, nitro-substituted benzamide derivatives have been evaluated for their anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Certain compounds demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide-induced macrophages, suggesting potential as anti-inflammatory agents. nih.govresearchgate.netresearchgate.net Molecular docking studies have suggested that these compounds may bind effectively to inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Other research has explored the antimicrobial effects of various 4-nitrobenzamide (B147303) derivatives against different microbial strains. researchgate.netijpbs.com

Investigations in Medicinal Chemistry as a Pharmacophore for Drug Development Research

The nitrobenzamide scaffold, particularly N,N-disubstituted variants like this compound, represents a significant pharmacophore in medicinal chemistry. A pharmacophore is a crucial concept in drug design, referring to the specific three-dimensional arrangement of atoms or functional groups within a molecule that is responsible for its biological activity. The nitro group, in particular, is a key feature that can be strategically incorporated into drug structures to enhance their bioactivity. mdpi.comresearchgate.net

The chemical properties of the nitro group, including its ability to undergo metabolic reduction to form reactive intermediates, are central to the pharmacological effects of many nitro-containing compounds. mdpi.com This reactivity, combined with the structural backbone of the benzamide, makes these derivatives versatile candidates for the development of new therapeutic agents. The presence of the nitro group can also influence a drug's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion. researchgate.net

Research on Anti-inflammatory Potential of Derivatives in vitro

Derivatives of nitrobenzamide have been the subject of significant research for their potential as anti-inflammatory agents. In vitro studies have demonstrated that certain nitro-substituted benzamide derivatives can effectively inhibit key inflammatory mediators.

A study investigating a series of nitro-substituted benzamide compounds found that some derivatives significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov Specifically, compounds 5 and 6 in the study showed high inhibitory capacities in a dose-dependent manner, with IC50 values of 3.7 and 5.3 μM, respectively, without exhibiting cytotoxicity at the tested concentrations. nih.gov These compounds also suppressed the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at the mRNA and protein levels. nih.gov

Further research has highlighted that the anti-inflammatory effects of these derivatives are linked to their ability to modulate cellular signaling pathways involved in inflammation. researchgate.net For instance, some nitro-Schiff base compounds have been shown to reduce neutrophil migration and decrease the production of NO both in vitro and in vivo. researchgate.net The anti-inflammatory properties of nitroxide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have also been explored, demonstrating that these modified compounds retain the anti-inflammatory effects of the parent NSAID while also exhibiting antioxidant activity. nih.gov

The following table summarizes the in vitro anti-inflammatory activity of selected nitrobenzamide derivatives:

| Compound | Target | Assay | IC50 Value (µM) | Cell Line |

| Derivative 5 | iNOS | NO Production | 3.7 | RAW264.7 |

| Derivative 6 | iNOS | NO Production | 5.3 | RAW264.7 |

| FM4 | COX-2 | Enzyme Inhibition | 0.74 | - |

| FM10 | COX-2 | Enzyme Inhibition | 0.69 | - |

| FM12 | COX-2 | Enzyme Inhibition | 0.18 | - |

Research on Anticancer Potential of Derivatives in vitro, including inhibition of tumor growth in preclinical models

The anticancer potential of this compound derivatives and related compounds has been an active area of investigation. The presence of electron-withdrawing groups, such as the nitro group, has been shown to enhance the anticancer properties of certain synthesized compounds. researchgate.net

In vitro studies have demonstrated the cytotoxic effects of nitrobenzamide derivatives against various cancer cell lines. For example, some newly synthesized pyrimidine (B1678525) derivatives containing a nitro group exhibited potent antitumor activity against HepG-2 (liver carcinoma) cells, with some compounds showing activity comparable to the standard drug doxorubicin. researchgate.net Similarly, N-alkyl-nitroimidazole compounds have shown cytostatic and cytotoxic properties in human tumor cell lines, including MDA-MB-231 (breast adenocarcinoma) and A549 (lung carcinoma). openmedicinalchemistryjournal.com The length of the alkyl chain on the imidazole (B134444) ring was found to influence the antitumor activity against A549 cells. openmedicinalchemistryjournal.com

Research into N-benzylbenzamide derivatives has identified them as tubulin polymerization inhibitors with significant antiproliferative activities against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov One particular compound, 20b, was found to bind to the colchicine (B1669291) binding site of tubulin and exhibited potent anti-vascular activity. nih.gov Its water-soluble prodrug, 20b-P, significantly inhibited tumor growth in a liver cancer cell allograft mouse model without notable toxicity. nih.gov

Furthermore, scanning electron microscopy analysis of N,N-dibutyl-nitro-substituted compounds revealed that they induced nuclear apoptosis and disrupted cell-to-cell interactions in MDA-MB-231 cells at low micromolar concentrations. researchgate.net

The table below presents data on the in vitro anticancer activity of some nitro-containing compounds:

| Compound | Cell Line | Assay | IC50 (µM) |

| N-methyl-nitroimidazole | A549 | MTT | 17.00 ± 1.7 |

| N-methyl-nitroimidazole | MDA-MB-231 | MTT | 16.67 ± 2.3 |

| N-ethyl-nitroimidazole | A549 | MTT | 14.67 ± 2.5 |

| N-ethyl-nitroimidazole | MDA-MB-231 | MTT | 17.33 ± 2.1 |

| Compound 20b | Various Cancer Cell Lines | Antiproliferative | 0.012 - 0.027 |

Exploration as Antidiabetic Agents in vitro

Derivatives of nitrobenzamide have emerged as promising candidates for the development of novel antidiabetic agents. In vitro studies have focused on their inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity. nih.gov Many of these compounds exhibited potent to moderate inhibitory potential against both α-glucosidase and α-amylase. nih.gov Notably, compound 5o, which features a 2-methyl-5-nitrophenyl substituent, was found to be a highly active inhibitor, showing fourfold greater inhibitory potential against α-glucosidase and approximately six times the inhibitory activity against α-amylase compared to the standard drug acarbose. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be favorable for inhibitory activity. nih.gov

Other studies have also demonstrated the potential of nitro-containing compounds as antidiabetic agents. For instance, certain bromophenol derivatives have shown inhibitory effects on aldose reductase, α-glucosidase, and α-amylase. nih.gov Palmatine, a protoberberine alkaloid, has also been shown to be an effective inhibitor of α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV). pensoft.net

The following table summarizes the in vitro antidiabetic activity of a selected nitrobenzamide derivative:

| Compound | Enzyme | IC50 (µM) | Standard Drug (Acarbose) IC50 (µM) |

| 5o | α-glucosidase | 18.20 ± 0.15 | 81.24 ± 0.11 |

| 5o | α-amylase | 13.40 ± 0.11 | 79.15 ± 0.14 |

Coordination Chemistry: Metal Complexes of Nitrobenzamide Derivatives

Ligand Design and Synthesis

The design and synthesis of ligands based on nitrobenzamide derivatives are crucial for the development of novel metal complexes with unique properties. These ligands are typically designed to have specific coordination sites, often involving nitrogen and oxygen donor atoms, which can readily form stable complexes with various transition metals. researchgate.net

The synthesis of these ligands often involves multi-step reactions. For example, a new ligand, [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine, was synthesized by reacting 4-nitrobenzoyl isothiocyanate with phenylalanine. uobaghdad.edu.iq Another approach involves the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856) to form a Schiff base precursor, which can then be cyclized to create a 2-(4-nitrophenyl)-1H-benzimidazole ligand. nih.govresearchgate.net The electron-withdrawing nature of the nitro group in these ligands can significantly influence their electronic properties and coordination behavior. nih.govresearchgate.net

Mixed-ligand strategies have also been employed to create unique complexes with tailored stereo-electronic characteristics. nih.gov This involves combining a primary ligand, such as a nitrobenzamide derivative, with a co-ligand, like pyridine (B92270) or a bithiazole derivative, in the coordination sphere of a metal ion. nih.gov

Structural Characterization of Metal Complexes

The structural characterization of metal complexes formed with nitrobenzamide-based ligands is essential to understand their coordination geometry and bonding. Various analytical techniques are employed for this purpose, including FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction.

For instance, metal complexes of [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II) have been synthesized and characterized. uobaghdad.edu.iq The results suggested a tetrahedral geometry for most of the complexes, with the exception of the copper and palladium complexes, which were proposed to have a square planar geometry. uobaghdad.edu.iq

In another study, two new mixed-ligand copper(II) complexes with a Schiff base derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde (B90857) were synthesized and characterized. nih.gov The crystal structure of one of the complexes was determined, providing detailed information about its coordination environment. nih.gov Similarly, the characterization of nickel(II) complexes with polyhydroxybenzaldehyde N4-thiosemicarbazones revealed that the ligands can coordinate to the metal in different modes. researchgate.net

The study of metal complexes of 5-aminomethyl- nih.govaneN4 has shown that the coordination geometry can vary depending on the metal ion. scirp.org For example, the copper(II) complex was found to be pentacoordinate with a square-based pyramidal geometry, while the chromium(III) and nickel(II) complexes were hexacoordinate with an octahedral geometry. scirp.org

The following table lists some of the characterized metal complexes with nitro-containing ligands and their proposed geometries:

| Metal Ion | Ligand | Proposed Geometry |

| Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Tetrahedral |

| Cu(II), Pd(II) | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Square Planar |

| Cu(II) | 5-aminomethyl- nih.govaneN4 | Square-based Pyramidal |

| Ni(II), Cr(III) | 5-aminomethyl- nih.govaneN4 | Octahedral |

| Cu(II) | Schiff base of 5-bromo-2-hydroxy-3-nitrobenzaldehyde | - |

| Ni(II) | Polyhydroxybenzaldehyde N4-thiosemicarbazones | - |

Research Applications in Material Science, including as Precursors for Thin Film Deposition

The investigation into 4-nitrobenzamide derivatives has revealed their potential as single-source precursors for the deposition of nanostructured thin films, a critical process in the manufacturing of advanced materials for electronics and catalysis.

Research has successfully demonstrated the use of Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide as single-source precursors for the deposition of nanostructured nickel sulfide (B99878) (NiS) thin films through chemical vapor deposition (CVD). researchgate.net In this study, N-(dialkylcarbamothioyl)-4-nitrobenzamide ligands, where the alkyl groups were ethyl or n-propyl, were synthesized and subsequently used to create nickel(II) complexes. These complexes were designed to decompose at a specific temperature, leaving behind a thin film of nickel sulfide on a substrate.

The synthesis of these precursors involves the reaction of a dialkylcarbamothioyl ligand with a nickel(II) salt. The resulting metal complexes are then characterized using various analytical techniques to confirm their structure and properties before being used in the CVD process. The thermal decomposition of these single-source precursors under controlled conditions is a key step in the formation of the desired thin film.

The resulting nanostructured nickel sulfide thin films were characterized by a suite of advanced techniques to determine their composition, morphology, and crystalline structure. researchgate.net These characterization methods include:

X-ray Powder Diffraction (XRD): To identify the crystalline phases of the deposited nickel sulfide.

Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the thin films.

Energy Dispersive X-ray Analysis (EDX): To determine the elemental composition of the films and confirm the presence of nickel and sulfur.

Atomic Force Microscopy (AFM): To quantify the surface roughness and topography of the nanostructured films. researchgate.net

This research highlights a viable pathway for the application of 4-nitrobenzamide derivatives in material science. The underlying principle is the design of a molecule that contains all the necessary elements for the final material (in this case, nickel and sulfur) and that can be controllably decomposed to form a thin film. This "single-source precursor" approach offers advantages in terms of process control and film purity.

Given these findings, it is plausible that this compound could be similarly functionalized. By introducing a sulfur-containing moiety, it could potentially serve as a precursor for the deposition of metal sulfide thin films. The diisobutyl groups on the amide nitrogen would influence the volatility and decomposition temperature of the precursor, which are critical parameters in the CVD process. Further research would be required to synthesize and test such this compound-based precursors.

Future Research Directions and Unexplored Avenues for N,n Diisobutyl 4 Nitrobenzamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of amides often involves the use of coupling reagents that can generate significant chemical waste. Modern chemistry is increasingly focused on developing more sustainable and atom-economical methods. The direct amidation of carboxylic acids with amines is a highly desirable green alternative, with water as the only byproduct. acs.orgchemistryforsustainability.org

Future research should focus on developing a green and efficient synthesis for N,N-Diisobutyl-4-nitrobenzamide. This could involve exploring various catalytic systems that promote the direct condensation of 4-nitrobenzoic acid and diisobutylamine. Promising approaches include the use of reusable Brønsted acidic ionic liquids or enzymatic catalysis, such as with Candida antarctica lipase (B570770) B (CALB), which has shown success in the synthesis of a diverse range of amides with high yields and purity. acs.orgnih.gov The development of a solvent-free mechanochemical synthesis, similar to what has been reported for other nitrobenzamides, could also offer a more environmentally friendly and efficient route. mdpi.com

A key area of investigation would be to optimize reaction conditions, such as temperature, catalyst loading, and the use of green solvents, to maximize the yield and purity of this compound while minimizing environmental impact. nih.gov

Advanced Spectroscopic and Structural Probing of Dynamic Processes

Future work should involve a comprehensive spectroscopic analysis, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the molecular structure. The presence of bulky isobutyl groups is expected to influence the rotational barrier around the amide C-N bond, potentially leading to the observation of distinct signals for the diastereotopic protons and carbons of the isobutyl groups at lower temperatures. Variable temperature NMR studies would be invaluable for probing these dynamic processes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the amide, and the symmetric and asymmetric stretching of the nitro (NO2) group. nih.gov These vibrational modes are sensitive to the electronic environment and could provide insights into intermolecular interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. Fragmentation patterns could provide further structural information.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Advanced spectroscopic techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), could be employed for unambiguous assignment of all proton and carbon signals.

Deeper Mechanistic Insights through Integrated Computational and Experimental Studies

The interplay of the electron-withdrawing nitro group and the sterically demanding diisobutyl groups on the amide nitrogen likely gives rise to interesting chemical properties and reactivity. Integrated computational and experimental studies would be a powerful approach to unravel the mechanistic details of reactions involving this compound.

Future research in this area could include:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule. researchgate.net These theoretical calculations can aid in the interpretation of experimental spectroscopic data. Furthermore, computational studies can model reaction pathways, transition states, and activation energies for potential reactions, providing a deeper understanding of the reaction mechanisms at a molecular level. mdpi.com

Kinetic Studies: Experimental kinetic studies of reactions involving this compound, such as its formation or degradation, can provide valuable data to validate and refine computational models. For instance, investigating its potential to form N-nitrosamines under specific conditions would be a relevant area of study, drawing parallels with mechanistic studies on other dialkylamines. nih.govusp.org

Probing Reaction Intermediates: The use of advanced analytical techniques, such as in situ spectroscopy, could help in the detection and characterization of transient intermediates in reactions involving the title compound.

By combining theoretical predictions with experimental observations, a comprehensive understanding of the structure-reactivity relationships of this compound can be achieved.

Rational Design of Next-Generation Derivatives for Specific Research Probes

The 4-nitrobenzamide (B147303) scaffold is present in a variety of molecules with interesting biological activities. For example, a series of N-alkyl nitrobenzamides have been investigated as potential antimycobacterial agents. mdpi.comnih.gov This suggests that this compound could serve as a valuable starting point for the rational design of novel derivatives with specific applications as research probes.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, for instance, by altering the substitution pattern on the aromatic ring or modifying the alkyl chains on the amide nitrogen, it may be possible to develop derivatives with enhanced or specific biological activities.

Development of Fluorescent Probes: The nitro group can act as a quencher of fluorescence. Reduction of the nitro group to an amino group could "turn on" fluorescence, a principle that can be exploited in the design of fluorescent probes for specific biological processes or environments.

Probes for Studying Enzyme Activity: The amide bond is a key feature of peptides and proteins. Derivatives of this compound could be designed as substrates or inhibitors for specific enzymes, allowing for the study of enzyme kinetics and mechanisms.

The exploration of these avenues could lead to the development of novel molecular tools that could be instrumental in various fields of chemical biology and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N,N-Diisobutyl-4-nitrobenzamide?

The compound is typically synthesized via a nucleophilic acyl substitution reaction. A standard protocol involves reacting 4-nitrobenzoyl chloride with diisobutylamine in anhydrous dichloromethane under reflux, with N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. Reaction progress is monitored via TLC, and purification involves sequential washes with NaHCO₃ (to remove unreacted acid chloride) and citric acid (to neutralize excess base), followed by drying and recrystallization . Optimization may require adjusting molar ratios (e.g., 1.2:1 amine-to-acid chloride) and reaction duration (2–4 hours) to maximize yield (>75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group at C4, diisobutylamide protons). Aromatic protons typically appear as doublets (δ 8.2–8.4 ppm for nitro-substituted benzene), while diisobutyl groups show multiplet splitting (δ 1.0–2.5 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 293.15) .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Contaminants like unreacted starting materials are identified by comparing retention times or via spiking experiments .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) reveals bond lengths, angles, and torsional conformations. For example, the nitro group exhibits a planar geometry with O-N-O angles of ~125°, while the diisobutyl groups adopt a staggered conformation to minimize steric hindrance . Data collection at low temperature (100 K) reduces thermal motion artifacts, and hydrogen bonding networks (e.g., C=O⋯H interactions) are mapped using OLEX2 .

Q. How to address contradictions in reported spectroscopic data for nitrobenzamide derivatives?

Discrepancies in NMR chemical shifts may arise from solvent polarity (e.g., DMSO vs. CDCl₃) or impurities. For validation:

Q. What computational methods predict the electronic effects of the nitro group in this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the nitro group’s electron-withdrawing impact on the benzamide ring. Electrostatic potential maps show increased positive charge at the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks. Frontier molecular orbital (FMO) analysis reveals a reduced HOMO-LUMO gap (~4.5 eV), suggesting reactivity in charge-transfer interactions .

Q. What strategies improve solubility for biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Derivatization : Introduce polar substituents (e.g., hydroxyl groups) on the diisobutyl chain, though this may alter bioactivity .

- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to enhance aqueous dispersion .

Methodological Notes

- SHELX Refinement : Always validate crystallographic data with R-factor convergence (<5%) and check for twinning using PLATON .

- Controlled Atmosphere : Conduct moisture-sensitive reactions under nitrogen to prevent hydrolysis of intermediates .

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, as nitroaromatics may exhibit genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.